"2-Nitro-4-(trifluoromethoxy)phenol" synthesis and characterization
"2-Nitro-4-(trifluoromethoxy)phenol" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Nitro-4-(trifluoromethoxy)phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Nitro-4-(trifluoromethoxy)phenol, a valuable intermediate in the fields of pharmaceutical and agrochemical research. The trifluoromethoxy and nitro functional groups impart unique electronic and lipophilic properties, making it a key building block for complex molecular architectures. This document details a primary synthetic methodology via electrophilic nitration of 4-(trifluoromethoxy)phenol, explaining the mechanistic rationale behind the procedural steps. Furthermore, it establishes a complete analytical workflow for structural verification and purity assessment, presenting expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this compound.
Introduction and Significance
2-Nitro-4-(trifluoromethoxy)phenol is an aromatic compound distinguished by three key functional groups: a hydroxyl group, a nitro group ortho to the hydroxyl, and a trifluoromethoxy group para to the hydroxyl. This specific arrangement of electron-withdrawing (nitro, trifluoromethoxy) and electron-donating (hydroxyl) groups on a benzene ring creates a unique chemical scaffold. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The compound serves as a critical intermediate for synthesizing more complex molecules, including potential active pharmaceutical ingredients (APIs) and specialized agrochemicals.[2]
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 2-nitro-4-(trifluoromethoxy)phenol | |
| Synonym(s) | 2-Hydroxy-5-(trifluoromethoxy)nitrobenzene | [3] |
| CAS Number | 129644-56-0 | [3] |
| Molecular Formula | C₇H₄F₃NO₄ | [3] |
| Molecular Weight | 223.11 g/mol | [3] |
| Appearance | Liquid |
Synthetic Pathways and Methodologies
The synthesis of 2-Nitro-4-(trifluoromethoxy)phenol is most effectively achieved through the direct electrophilic aromatic substitution on the readily available precursor, 4-(trifluoromethoxy)phenol. The directing effects of the substituent groups are paramount to the success of this reaction.
Principle of Synthesis: Electrophilic Aromatic Substitution
The hydroxyl (-OH) group is a powerful activating and ortho-, para- directing group in electrophilic aromatic substitution. The trifluoromethoxy (-OCF₃) group is deactivating and primarily meta- directing. In the starting material, 4-(trifluoromethoxy)phenol, the powerfully activating -OH group dictates the position of substitution. Since the para position is blocked, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group (C2 and C6).
The reaction is typically performed using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. Careful temperature control is crucial to prevent di-nitration and minimize the formation of undesired byproducts.
Proposed Synthetic Protocol: Nitration of 4-(Trifluoromethoxy)phenol
This protocol describes a standard procedure for the regioselective nitration of a phenol.
Materials:
-
4-(Trifluoromethoxy)phenol (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2-3 vols) while maintaining the temperature below 10 °C.
-
Addition: Add the prepared nitrating mixture dropwise to the stirred solution of 4-(trifluoromethoxy)phenol over 30-60 minutes. The temperature of the reaction mixture must be rigorously maintained between 0 °C and 5 °C to ensure selectivity and safety.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Nitro-4-(trifluoromethoxy)phenol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Nitro-4-(trifluoromethoxy)phenol.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic techniques provides a self-validating system for analysis.
Characterization Workflow Diagram
Caption: Analytical workflow for structural and purity verification.
Expected Analytical Data
The following sections detail the anticipated spectroscopic data for 2-Nitro-4-(trifluoromethoxy)phenol based on its chemical structure and established principles of spectroscopy.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).
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H-6: This proton is ortho to the -OH group and meta to the -NO₂ group. It is expected to appear as a doublet.
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H-5: This proton is ortho to the -NO₂ group and meta to the -OH group. It will likely be the most downfield signal and appear as a doublet of doublets.
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H-3: This proton is ortho to the -OCF₃ group and meta to the -NO₂ group. It is expected to appear as a doublet.
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-OH: A broad singlet, whose chemical shift is concentration and solvent dependent.
-
-
¹³C NMR: The carbon NMR will display 7 unique signals. The carbon attached to the nitro group (C2) and the carbon attached to the trifluoromethoxy group (C4) will be significantly downfield. The -OCF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.
The IR spectrum provides confirmation of the key functional groups.[4][5]
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~3200-3500 cm⁻¹ (broad): O-H stretching vibration, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
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~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.
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~1530-1570 cm⁻¹ (strong) and ~1340-1370 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are highly characteristic.[5]
-
~1500-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
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~1200-1280 cm⁻¹ (strong): C-O-C asymmetric stretching of the aryl ether component of the trifluoromethoxy group.
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~1100-1200 cm⁻¹ (very strong): C-F stretching vibrations of the -CF₃ group.
-
Molecular Ion (M⁺): The electron ionization (EI-MS) spectrum should show a molecular ion peak at m/z = 223.01, corresponding to the molecular formula C₇H₄F₃NO₄.
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the nitro group ([M-NO₂]⁺ at m/z = 177), loss of the hydroxyl group ([M-OH]⁺), and cleavage of the trifluoromethyl group ([M-CF₃]⁺).
Data Summary Table
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | 3 signals in the δ 7.0-8.5 ppm range (d, dd, d) |
| Hydroxyl Proton | 1 broad singlet (variable shift) | |
| IR | O-H Stretch | ~3200-3500 cm⁻¹ (broad) |
| N-O Stretches | ~1550 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | |
| C-F Stretches | ~1100-1200 cm⁻¹ (very strong) | |
| MS (EI) | Molecular Ion Peak | m/z = 223 |
| Key Fragment | m/z = 177 ([M-NO₂]⁺) |
Safety, Handling, and Storage
2-Nitro-4-(trifluoromethoxy)phenol is a chemical intermediate and must be handled with appropriate care in a laboratory setting.
-
Hazards: Based on data for similar compounds, it is expected to be harmful if swallowed, and cause skin and serious eye irritation. It may also cause respiratory irritation.[6]
-
Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has outlined a robust and reliable pathway for the synthesis of 2-Nitro-4-(trifluoromethoxy)phenol via electrophilic nitration of its phenol precursor. The rationale for the chosen methodology, rooted in the principles of physical organic chemistry, ensures a high probability of success and regiochemical control. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a clear and effective strategy for verifying the structural integrity and purity of the final product. The information presented herein serves as a valuable technical resource for scientists engaged in the synthesis and application of this important chemical building block.
References
-
Synthesis of 2-nitro-4-(trifluoromethyl)phenol . PrepChem.com. Available at: [Link]
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2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 . PubChem, National Center for Biotechnology Information. Available at: [Link]
- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.... Google Patents.
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Infrared spectrum of phenol . Doc Brown's Chemistry. Available at: [Link]
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Table of Characteristic IR Absorptions . University of Colorado Boulder, Department of Chemistry. Available at: [Link]
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